2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide
Description
2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is a synthetic organic compound featuring an imidazole core substituted with a 4-ethoxyphenyl group at the 1-position and a sulfanyl (-S-) linker at the 2-position. The sulfanyl group connects to an acetamide moiety, which is further substituted with a phenyl group at the nitrogen atom.
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-24-17-10-8-16(9-11-17)22-13-12-20-19(22)25-14-18(23)21-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECPXPMUHPUHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or sulfide .
Scientific Research Applications
2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Structural Differences :
- The 4-ethoxyphenyl group in the target compound is replaced with a 4-chlorophenyl group.
- The acetamide’s phenyl substituent is replaced with a 5-methyloxazol-3-yl group.
- Implications: The electron-withdrawing chlorine atom (vs. electron-donating ethoxy group) may reduce electron density on the imidazole ring, altering reactivity or binding interactions.
2-[[(4-Chlorophenyl)thio]methyl]-N-methyl-N-phenyl-1H-benzimidazole-1-acetamide
- Structural Differences :
- The imidazole core is replaced with a benzimidazole system (fused benzene-imidazole ring).
- The sulfanyl linker is part of a methylthio group attached to a 4-chlorophenyl ring.
- The acetamide features N-methyl-N-phenyl substitution instead of a single N-phenyl group.
- Implications :
2-[2-(Methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide
- Structural Differences :
- The 4-ethoxyphenyl group is absent; the imidazole 1-position is unsubstituted.
- A methylsulfanyl group replaces the ethoxyphenyl-linked sulfanyl moiety.
- Implications: The lack of a bulky aryl group may improve solubility but reduce target specificity.
Key Data Tables
Table 1: Structural and Functional Group Comparison
Table 2: Hypothetical Physicochemical Properties*
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Polar Solvents) |
|---|---|---|---|
| Target Compound | ~383.4 | 3.2 | Moderate |
| 2-{[1-(4-Chlorophenyl)-... | ~377.8 | 2.8 | Low |
| 2-[[(4-Chlorophenyl)... | ~441.9 | 4.1 | Very Low |
| 2-[2-(Methylsulfanyl)... | ~275.3 | 1.9 | High |
*Estimates based on substituent contributions (e.g., ethoxy vs. chloro groups affect LogP and solubility) .
Biological Activity
The compound 2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Characteristics
The molecular formula of this compound is with a molecular weight of approximately 371.43 g/mol. The structure features an imidazole ring and a sulfanyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N3O2S |
| Molecular Weight | 371.43 g/mol |
| LogP | 5.8557 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 48.826 Ų |
Structural Representation
The compound's structure can be represented using the SMILES notation: CCOc1ccc(cc1)n1cnc(n1)SCC(=O)Nc1ccccc1.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing imidazole rings have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the sulfanyl group appears to enhance this activity through increased membrane permeability and interaction with bacterial enzymes .
Anticancer Potential
Research has indicated that imidazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. A study highlighted the efficacy of compounds with similar structures in inhibiting cell proliferation in breast and prostate cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways .
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of imidazole-based compounds found that a derivative similar to this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. This suggests a promising therapeutic potential for treating bacterial infections.
Case Study 2: Anticancer Activity
Another study reported that an analog of the compound showed significant cytotoxic effects on MCF-7 breast cancer cells, with an IC50 value of 15 µM. The compound induced cell cycle arrest at the G0/G1 phase, leading to reduced cell viability and increased apoptosis rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
